

Synthesis of 2-Bromo-6-methyl-4-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-methyl-4-nitroanisole

Cat. No.: B594439

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This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for **2-Bromo-6-methyl-4-nitroanisole**. The content is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document outlines a two-step synthetic route commencing from 2-methyl-4-nitroaniline, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Synthetic Pathway Overview

The synthesis of **2-Bromo-6-methyl-4-nitroanisole** can be efficiently achieved through a two-step process. The initial step involves the regioselective bromination of 2-methyl-4-nitroaniline to yield 2-Bromo-6-methyl-4-nitroaniline. The subsequent step is a Sandmeyer-type reaction involving the diazotization of the amino group, followed by a methoxylation to furnish the final product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

This procedure is adapted from established methods for the bromination of substituted anilines.

Materials:

- 2-methyl-4-nitroaniline

- N-Bromosuccinimide (NBS)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- 2.5 M Sodium hydroxide (NaOH) solution
- Saturated saline solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- n-Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile.
- Add N-Bromosuccinimide (1.2 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Dilute the residue with dichloromethane and wash sequentially with 2.5 M sodium hydroxide solution and saturated saline.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 2-Bromo-6-methyl-4-nitroaniline as a solid.

Step 2: Synthesis of 2-Bromo-6-methyl-4-nitroanisole

This protocol is a proposed method based on standard Sandmeyer reaction conditions for the conversion of anilines to anisoles.

Materials:

- 2-Bromo-6-methyl-4-nitroaniline
- Concentrated sulfuric acid (H_2SO_4)
- Sodium nitrite (NaNO_2)
- Methanol (CH_3OH)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of concentrated sulfuric acid in methanol, cooled to 0-5 °C in an ice bath, add 2-Bromo-6-methyl-4-nitroaniline (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
- In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the aniline solution at 0-5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Carefully and slowly heat the reaction mixture to reflux and maintain for 1-2 hours. The decomposition of the diazonium salt will be indicated by the evolution of nitrogen gas.

- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Bromo-6-methyl-4-nitroanisole**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

Compound	Molecular Formula	Molecular Weight (g/mol)	Step	Reactants	Reagents	Typical Yield (%)	Physical Appearance
2-Bromo-6-methyl-4-nitroaniline	$C_7H_7BrNO_2$	231.05	1	2-methyl-4-nitroaniline	N-Bromosuccinimide, Acetonitrile	~90%	Yellow solid
2-Bromo-6-methyl-4-nitroanisole	$C_8H_8BrNO_3$	246.06	2	2-Bromo-6-methyl-4-nitroaniline	H_2SO_4 , $NaNO_2$, CH_3OH	60-70% (Estimated)	Solid

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of **2-Bromo-6-methyl-4-nitroanisole**.



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Caption: Synthetic workflow for **2-Bromo-6-methyl-4-nitroanisole**.

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